molecular formula C7H10F3NO4 B15360643 2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid

2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15360643
M. Wt: 229.15 g/mol
InChI Key: XCHPWDWSDGUIED-UHFFFAOYSA-N
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Description

2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid is a chemical compound that belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cycloaddition of azetidin-2-yl derivatives with trifluoroacetic acid derivatives. The reaction conditions may include the use of catalysts, such as iodine, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, such as antimicrobial properties, making it useful in studying biological systems.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Azetidin-2-ones

  • Trifluoroacetic acid derivatives

  • Other azetidine derivatives

Properties

Molecular Formula

C7H10F3NO4

Molecular Weight

229.15 g/mol

IUPAC Name

2-(azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7)

InChI Key

XCHPWDWSDGUIED-UHFFFAOYSA-N

Canonical SMILES

C1CNC1CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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